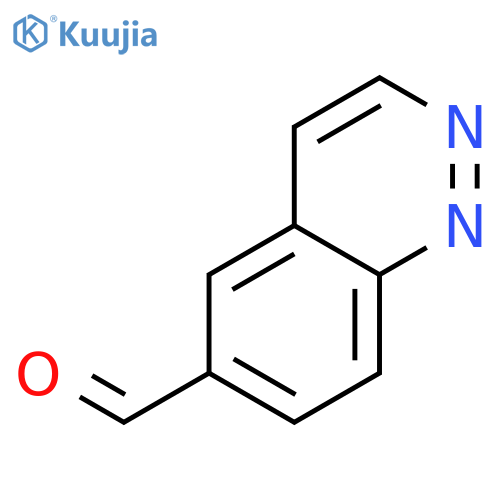Cas no 932368-54-2 (cinnoline-6-carbaldehyde)

cinnoline-6-carbaldehyde structure
商品名:cinnoline-6-carbaldehyde
cinnoline-6-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Cinnolinecarboxaldehyde
- cinnoline-6-carbaldehyde
- SCHEMBL1224864
- DTXSID30743857
- FT-0720299
- 932368-54-2
- A916297
- DA-36200
-
- インチ: InChI=1S/C9H6N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-6H
- InChIKey: IUOAENPIDJIQPS-UHFFFAOYSA-N
- ほほえんだ: O=CC1=CC2=CC=NN=C2C=C1
計算された属性
- せいみつぶんしりょう: 158.048012819g/mol
- どういたいしつりょう: 158.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 42.8Ų
cinnoline-6-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-250MG |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 250MG |
¥ 2,336.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-5G |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 5g |
¥ 17,503.00 | 2023-04-12 | |
| Alichem | A449039258-1g |
6-Cinnolinecarboxaldehyde |
932368-54-2 | 95% | 1g |
$960.00 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-500MG |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 500MG |
¥ 3,894.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-1G |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 1g |
¥ 5,834.00 | 2023-04-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532917-1g |
Cinnoline-6-carbaldehyde |
932368-54-2 | 98% | 1g |
¥9016.00 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4956-250mg |
cinnoline-6-carbaldehyde |
932368-54-2 | 95% | 250mg |
¥2549.0 | 2024-04-16 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0562-1g |
Cinnoline-6-carbaldehyde |
932368-54-2 | 98% | 1g |
¥8726.45 | 2024-04-15 | |
| Crysdot LLC | CD11010740-1g |
6-Cinnolinecarboxaldehyde |
932368-54-2 | 95+% | 1g |
$1186 | 2024-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0562-5g |
Cinnoline-6-carbaldehyde |
932368-54-2 | 98% | 5g |
¥34958.27 | 2024-04-15 |
cinnoline-6-carbaldehyde 関連文献
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
932368-54-2 (cinnoline-6-carbaldehyde) 関連製品
- 253801-04-6(1H-Indazole-5-carbaldehyde)
- 669050-69-5(1H-Indazole-6-carbaldehyde)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:932368-54-2)cinnoline-6-carbaldehyde

清らかである:99%
はかる:1g
価格 ($):806.0